molecular formula C19H17N5O5S B3212735 N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide CAS No. 1105217-86-4

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B3212735
CAS No.: 1105217-86-4
M. Wt: 427.4
InChI Key: UKNCHSIGTMVQRO-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core fused with a 5-nitrofuran-2-carboxamide moiety and a benzylamino-substituted ethyl side chain. The benzylamino-2-oxoethyl substituent may enhance solubility or modulate interactions with biological targets, such as enzymes or receptors involved in inflammatory or proliferative pathways.

Properties

IUPAC Name

N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O5S/c25-16(20-8-12-4-2-1-3-5-12)9-23-18(13-10-30-11-14(13)22-23)21-19(26)15-6-7-17(29-15)24(27)28/h1-7H,8-11H2,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNCHSIGTMVQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide is a synthetic compound that belongs to the class of benzamides. Its unique structural features, including the thieno[3,4-c]pyrazole moiety, suggest significant potential for various biological activities. This article explores the biological activities associated with this compound, focusing on its mechanisms of action and therapeutic implications.

Chemical Structure and Properties

  • Molecular Formula : C23H25N5O4S2
  • Molecular Weight : 499.6 g/mol
  • CAS Number : 1105217-74-0

The compound's structure includes a thieno[3,4-c]pyrazole ring system and a nitrofuran moiety, which are known to enhance pharmacological interactions and biological activity.

Research indicates that compounds containing thieno[3,4-c]pyrazole structures exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and antioxidant properties. The mechanism often involves the modulation of signaling pathways related to oxidative stress and inflammation.

  • Antioxidant Activity : Thieno[3,4-c]pyrazole derivatives have demonstrated antioxidant capabilities by reducing oxidative stress markers in various biological models. For instance, studies have shown that these compounds can protect against erythrocyte alterations induced by toxic substances like 4-nonylphenol in fish models .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory responses in cellular models. The presence of the benzylamino group may contribute to its anti-inflammatory properties by interfering with pro-inflammatory cytokine signaling pathways.

Biological Activity Data

The following table summarizes key biological activities reported for related thieno[3,4-c]pyrazole compounds:

Activity Type Description Reference
AntioxidantProtects red blood cells from oxidative damage; reduces malformations in erythrocytes exposed to toxins.
Anti-inflammatoryInhibits cytokine release in inflammatory models; potential applications in treating chronic inflammatory diseases.
AntimicrobialExhibits activity against various bacterial strains; potential use in developing new antibiotics.
AnticancerInduces apoptosis in cancer cell lines; shows promise in targeting specific cancer types.

Case Studies

  • Erythrocyte Protection : A study assessed the effects of thieno[3,4-c]pyrazole derivatives on fish erythrocytes exposed to 4-nonylphenol. Results indicated a significant reduction in altered erythrocyte percentages when treated with these compounds compared to controls (from 40.3% to as low as 0.6% with specific derivatives) .
  • Diabetes Treatment Potential : Another research effort focused on benzamide analogs similar to the target compound showed protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, suggesting potential applications in diabetes management .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of thieno[3,4-c]pyrazole derivatives modified with aromatic carboxamide groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Core Structure Key Substituents Inferred Properties
Target Compound Thieno[3,4-c]pyrazole 5-Nitrofuran-2-carboxamide, benzylamino-2-oxoethyl Enhanced antibacterial potential; possible nitroreductase activation
N-[2-(2,3-dimethylphenyl)-... / 958984-08-2 Thieno[3,4-c]pyrazole Furan-2-carboxamide, 2,3-dimethylphenyl Increased lipophilicity; potential kinase inhibition
N-[2-(4-fluorophenyl)-... / 1020048-57-0 Thieno[3,4-c]pyrazole Furan-2-carboxamide, 4-fluorophenyl Improved metabolic stability; electron-withdrawing effects from fluorine

Key Observations:

Substituent Effects on Bioactivity: The 5-nitrofuran group in the target compound likely enhances redox-mediated cytotoxicity compared to non-nitrated furan analogs (e.g., CAS 958984-08-2) . Nitrofurans are known prodrugs activated by nitroreductases in anaerobic pathogens. The benzylamino-2-oxoethyl side chain may improve solubility via hydrogen bonding, contrasting with the lipophilic 2,3-dimethylphenyl group in CAS 958984-08-2, which could favor blood-brain barrier penetration .

2,3-Dimethylphenyl (CAS 958984-08-2) adds steric bulk, possibly reducing off-target interactions but limiting solubility .

In contrast, the smaller fluorine atom in CAS 1020048-57-0 minimizes weight gain while improving metabolic resistance .

Research Findings and Inferences

  • Antimicrobial Potential: The 5-nitrofuran moiety suggests activity against Gram-negative bacteria (e.g., E. coli) or protozoa (e.g., Giardia), analogous to nitrofurantoin .
  • Kinase Inhibition: Analogs like CAS 958984-08-2 have been studied as kinase inhibitors due to the pyrazole-thiophene scaffold’s affinity for ATP-binding pockets . The target compound’s benzylamino group could further optimize binding to hydrophobic kinase domains.
  • Toxicity Considerations: Nitro groups may pose mutagenic risks, necessitating comparative toxicity studies with non-nitrated analogs. Fluorinated derivatives (e.g., CAS 1020048-57-0) might offer safer profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide

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